REACTION_CXSMILES
|
[C:1]1(CO)CCCCC=1.[O:9]1[C:13]2([CH2:18][CH2:17][C:16]([CH2:19][OH:20])=[CH:15][CH2:14]2)[O:12][CH2:11][CH2:10]1>>[O:9]1[CH2:10][CH2:11][O:12][C:13]21[CH2:18][CH2:17][C:16]1([CH2:19][OH:20])[CH:15]([CH2:1]1)[CH2:14]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOC12CC=C(CC2)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2(OCC1)CC1CC1(CC2)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |